Fluorine Position on the Benzothiazole Core Determines Lipophilicity and CNS Multiparameter Optimization (MPO) Score
The 6-fluoro substitution pattern on the benzothiazole ring yields a computed XLogP3 of 3.8 and a TPSA of 64.7 Ų for the target compound [1]. These values fall within the recommended CNS MPO (Central Nervous System Multiparameter Optimization) boundaries where XLogP ≤ 5 and TPSA ≤ 90 Ų are associated with higher probability of brain penetration. In contrast, regioisomeric substitution at the 4- or 5-position of the benzothiazole ring would be expected to alter the dipole moment and hydrogen-bonding capacity of the heterocycle, potentially shifting XLogP outside the optimal range and disrupting key interactions with the target binding site. Although direct experimental logD values for this compound have not been reported in primary literature, the computed XLogP3 of 3.8 can be compared against the broader set of benzothiazole-piperazine NAAA inhibitors, where lipophilicity was identified as a critical parameter for oral bioavailability and CNS exposure [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) as predictor of CNS penetration |
|---|---|
| Target Compound Data | XLogP3 = 3.8; TPSA = 64.7 Ų; HBD = 0; MW = 355.4 g/mol |
| Comparator Or Baseline | General CNS MPO recommended ranges: XLogP ≤ 5, TPSA ≤ 90 Ų, HBD ≤ 3, MW ≤ 400 (class-level baseline) |
| Quantified Difference | Target compound values are within all recommended CNS MPO ranges; lipophilicity is moderate but not excessive |
| Conditions | Computed using XLogP3 algorithm (PubChem). Validation against experimental logD for related benzothiazole-piperazine NAAA inhibitors is available in [2] |
Why This Matters
The 6-fluoro regioisomer provides a lipophilicity profile that balances CNS permeability with metabolic stability; sourcing a des-fluoro or differently fluorinated analog without verifying its logD could result in either poor brain exposure or excessive metabolic clearance.
- [1] PubChem. Compound Summary for CID 7539156: 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/897472-46-7. View Source
- [2] Migliore M, Pontis S, Fuentes de Arriba AL, Realini N, Torrente E, Armirotti A, et al. Second-Generation Non-Covalent NAAA Inhibitors are Protective in a Model of Multiple Sclerosis. Angew Chem Int Ed. 2016;55(37):11193-11197. doi:10.1002/anie.201603746. View Source
